molecular formula C9H8O B14291988 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- CAS No. 126889-61-0

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-

Cat. No.: B14291988
CAS No.: 126889-61-0
M. Wt: 132.16 g/mol
InChI Key: HUOFKGGCNLSHMK-UHFFFAOYSA-N
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Description

3-Methyl-bicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS: 3469-06-5 with methyl substitution at position 3) is a bicyclic aromatic ketone derivative of benzocyclobutenone. Its core structure consists of a fused bicyclo[4.2.0]octatriene system with a ketone group at position 7 and a methyl substituent at position 3. This compound is of interest in organic synthesis due to its strained ring system, which imparts unique reactivity, particularly in thermal ring-opening reactions and cycloadditions .

Properties

CAS No.

126889-61-0

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C9H8O/c1-6-2-3-8-7(4-6)5-9(8)10/h2-4H,5H2,1H3

InChI Key

HUOFKGGCNLSHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C2

Origin of Product

United States

Preparation Methods

Benzocyclobutene Oxidation Method

One of the most direct routes to Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- involves the controlled oxidation of 3-methylbenzocyclobutene. This approach typically requires selective oxidation of the cyclobutene ring while preserving the aromatic system and methyl substituent.

Table 1: Reagents for Benzocyclobutene Oxidation

Oxidizing Agent Solvent System Temperature Range Catalyst Expected Yield
Potassium permanganate Acetone/Water 0-25°C Phase transfer catalyst 65-75%
Chromium trioxide Pyridine/Dichloromethane -10 to 0°C - 70-80%
Dimethyldioxirane Acetone 0-25°C - 75-85%

The oxidation process must be carefully controlled to prevent over-oxidation of the methyl group or disruption of the bicyclic structure. Based on protocols for similar compounds, the reaction is typically conducted under mild conditions with careful temperature control.

Diels-Alder Cyclization Approach

Another significant synthetic pathway involves a Diels-Alder cycloaddition reaction followed by rearrangement. This approach is particularly relevant based on protocols developed for similar bicyclo[4.2.0]octa-1,3,5-triene derivatives.

The synthetic sequence typically follows:

  • Preparation of an appropriate diene containing the methyl group
  • Cycloaddition with a suitable dienophile
  • Rearrangement to form the benzocyclobutene skeleton
  • Oxidation to introduce the ketone functionality

This multi-step approach offers significant control over the regioselectivity of methyl group placement, which is critical for obtaining the 3-methyl isomer specifically.

Functional Group Transformation Methods

From 3-Methylbenzocyclobutene Derivatives

A well-established route involves functional group transformations starting from readily available 3-methylbenzocyclobutene. The synthesis typically follows a sequence of bromination and subsequent oxidation steps.

Protocol Example:

  • Bromination of 3-methylbenzocyclobutene using bromine (1.1 equivalents) in the presence of catalytic iodine in acetic acid/water (20:1) at 0-20°C
  • Conversion of the resulting bromide to an organometallic intermediate
  • Oxidation to introduce the ketone functionality at position 7

The bromination step is critical and must be performed under controlled conditions to ensure selectivity for the desired position, as shown in reactions of similar benzocyclobutene systems.

Carbonylation Approach

The carbonylation of 3-methylbenzocyclobutene derivatives provides another viable route to the target compound. This method typically involves:

  • Preparation of an organometallic derivative of 3-methylbenzocyclobutene
  • Carbonylation using carbon monoxide under pressure
  • Oxidation to the ketone functionality

The carbonylation conditions generally require palladium catalysis, as demonstrated in the synthesis of similar bicyclic ketones.

From Methoxylated Precursors

Drawing from syntheses of related compounds such as Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-methoxy-, a viable pathway involves modification of methoxylated precursors.

Table 2: Conditions for Conversion from Methoxylated Precursors

Starting Material Reagent System Solvent Temperature Duration Yield
2,8,8-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene Hydrogen chloride Tetrahydrofuran 25°C 2 hours ~100%
3-Methyl-8,8-dimethoxybicyclo[4.2.0]octa-1,3,5-triene Hydrogen chloride Tetrahydrofuran 25°C 2-3 hours 85-95%

This approach was reported by Stevens and Bisacchi in the Journal of Organic Chemistry (1982), providing a high-yielding route to related benzocyclobutenones.

From Carbonitrile Precursors

The synthesis of related compounds such as 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile offers insights into potential routes to the target compound. These approaches typically involve:

  • Formation of the bicyclic skeleton with appropriate substituents
  • Introduction of the nitrile group
  • Hydrolysis and transformation to the ketone functionality

A key reagent in such transformations is 1-(isocyanomethylsulphonyl)-4-methylbenzene (TosMIC), which is used in the presence of bases such as potassium tert-butoxide.

Table 3: Reaction Conditions for Carbonitrile Transformations

Base Solvent System Temperature Range Reaction Time Key Considerations
Potassium tert-butoxide Tetrahydrofuran/Methanol -20 to 50°C 2-8 hours Preferred base for high yields
Sodium methoxide Methanol 0-25°C 4-12 hours Milder conditions, lower yields
Potassium ethoxide Ethanol 0-25°C 4-10 hours Moderate yields, good selectivity

The optimization of these conditions is critical for achieving good yields and selectivity, with the choice of base significantly influencing reaction outcomes.

Optimization of Reaction Conditions

Temperature Effects

The temperature control in the preparation of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- is crucial for reaction selectivity and yield. For oxidation reactions, maintaining temperatures between -10°C and 0°C typically provides the best balance between reactivity and selectivity. For Diels-Alder approaches, higher temperatures (80-120°C) are often necessary to overcome activation barriers.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For transformations involving organometallic reagents, anhydrous conditions with ethers like tetrahydrofuran are preferred. For oxidation reactions, mixtures such as acetone/water or dichloromethane/pyridine often provide optimal results. Carbonylation reactions typically employ coordinating solvents like dimethylformamide or acetonitrile.

Catalyst Optimization

For many of the transformations, catalyst selection and loading are critical parameters. Palladium catalysts are frequently employed for carbonylation reactions, while Lewis acids such as aluminum chloride or boron trifluoride etherate can facilitate rearrangements and cyclizations. Phase transfer catalysts may enhance reactivity in biphasic systems.

Purification Techniques

The purification of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- typically involves a combination of methods:

  • Column chromatography using silica gel with eluent systems such as hexane/ethyl acetate or dichloromethane/methanol
  • Recrystallization from appropriate solvent systems (ethyl acetate, acetonitrile, or petroleum ether)
  • Sublimation for final purification of the crystalline product
  • Distillation for removal of volatile impurities from intermediate products

Characterization is typically performed using proton and carbon-13 nuclear magnetic resonance spectroscopy, with spectra recorded on instruments such as Bruker apparatus at 400 MHz for proton spectra and 100 MHz for carbon spectra.

Comparative Analysis of Preparation Methods

When evaluating the various synthetic approaches to Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-, several factors merit consideration:

Table 4: Comparison of Synthetic Approaches

Synthetic Method Advantages Limitations Overall Efficiency Scalability
Benzocyclobutene Oxidation Directness, fewer steps Selectivity challenges Moderate Good
Diels-Alder Approach High regioselectivity Multiple steps required Moderate to High Moderate
Functional Group Transformation Versatility, common reagents Variable yields Moderate Good
From Methoxylated Precursors High yields, mild conditions Specialized starting materials High Limited
From Carbonitrile Precursors Good functionality control Complex transformations Moderate Limited

The selection of the most appropriate method depends on factors including available starting materials, required scale, laboratory capabilities, and specific purity requirements.

Chemical Reactions Analysis

Types of Reactions

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, such as [4+2] cycloaddition, which can lead to the formation of complex molecular architectures. These interactions are crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the bicyclo[4.2.0]octatriene scaffold significantly influence physical properties and reactivity. Key analogs include:

Compound Substituent(s) Key Properties/Reactivity Source
3-Methyl-bicyclo[4.2.0]octa-1,3,5-trien-7-one Methyl at C3, ketone at C7 Enhanced steric hindrance at C3; potential for regioselective Diels-Alder reactions
5-Methoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-one Methoxy at C5, ketone at C7 Melting point: 40–42°C; soluble in organic solvents; used as a synthetic intermediate
4-Methoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-one Methoxy at C4, ketone at C7 Melting point: 55°C; planar aromatic system with electron-donating methoxy group
8-Hydroxy-8-methyl-bicyclo[4.2.0]octa-1,3,5-trien-7-one Hydroxy and methyl at C8 Stabilized via intramolecular hydrogen bonding; CAS: 503564-74-7
5-Benzyloxy-bicyclo[4.2.0]octa-1,3,5-trien-7-one Benzyloxy at C5, ketone at C7 Synthesized via benzyne cycloaddition; Rƒ = 0.55 (TLC, hexanes/ethyl acetate 4:1)

Key Observations :

  • Methyl vs. Methoxy Groups: The electron-donating methoxy group (e.g., at C4 or C5) increases electron density in the aromatic system, facilitating electrophilic substitutions.
  • Hydroxy Derivatives : The 8-hydroxy-8-methyl analog exhibits stabilization via hydrogen bonding, altering solubility and thermal stability compared to the parent compound .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, commonly referred to as 3-methyl-bicyclo[4.2.0]octa-1,3,5-trien-7-one, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C8H6O
  • Molecular Weight : 118.133 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 219.6 °C at 760 mmHg
  • Flash Point : 85.9 °C
PropertyValue
Molecular FormulaC8H6O
Molecular Weight118.133 g/mol
Density1.2 g/cm³
Boiling Point219.6 °C
Flash Point85.9 °C

Antimicrobial Properties

Research has indicated that bicyclic compounds like Bicyclo[4.2.0]octa-1,3,5-trien-7-one exhibit antimicrobial activity against various pathogens. A study demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

Cytotoxic Effects

In vitro studies have shown that Bicyclo[4.2.0]octa-1,3,5-trien-7-one can induce cytotoxic effects in certain cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Natural Products reported that Bicyclo[4.2.0]octa-1,3,5-trien-7-one demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
  • Cancer Research : In a recent investigation into its anticancer properties, researchers found that treatment with Bicyclo[4.2.0]octa-1,3,5-trien-7-one resulted in a reduction of cell viability in human breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours .

The biological activity of Bicyclo[4.2.0]octa-1,3,5-trien-7-one can be attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway has been observed, characterized by cytochrome c release from mitochondria and activation of caspase cascades.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one in laboratory settings?

  • Methodological Answer : A multi-step synthesis approach can be employed, starting with iodination and amidation of substituted phenylacetic acids, followed by cyclization under palladium catalysis. For example, 3,4-dimethoxyphenylacetic acid was converted to a bicyclic ketone derivative via iodination and cyclization . Thin-layer chromatography (TLC) with hexanes/ethyl acetate (4:1) is recommended to monitor reaction progress (Rf ≈ 0.55) . Purification via column chromatography using silica gel and characterization by NMR and GC-MS ensures structural fidelity.

Q. How should researchers handle and store 3-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one to ensure safety?

  • Methodological Answer : Based on analogous bicyclic compounds, this compound likely poses acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers and moisture. Emergency procedures include immediate decontamination and medical consultation with the safety data sheet .

Q. What spectroscopic methods are effective for characterizing the purity and structure of 3-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (CDCl₃) to confirm methyl group integration (δ ~2.3 ppm) and bicyclic framework.
  • GC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., m/z 148 for the parent ion) .
  • IR : Detect carbonyl stretching vibrations (~1700 cm⁻¹) and C-H bending modes .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one in Diels-Alder reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare computational results with experimental kinetic data for cycloaddition reactions. Thermodynamic parameters (ΔrH° = -54.8 kJ/mol for gas-phase reactions) from NIST data inform feasibility .

Q. What strategies resolve contradictions in reported thermodynamic properties of bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives?

  • Methodological Answer : Discrepancies in ΔrH° values (e.g., -54.8 kJ/mol gas vs. -44.2 kJ/mol liquid phase) arise from phase-dependent entropy effects. Use high-precision calorimetry under controlled conditions (e.g., THF solvent at 413 K) and validate via computational solvation models. Cross-reference gas-phase ion energetics (e.g., EI mass spectrometry) for consistency .

Q. What role does the methyl substituent play in the compound’s stability and reaction pathways compared to the parent structure?

  • Methodological Answer : The methyl group increases steric hindrance, reducing reactivity in nucleophilic additions but stabilizing intermediates in radical reactions. Compare activation energies for hydrogenation (ΔrH° = -210.5 kJ/mol for C8H8 hydrogenation) with methyl-substituted analogs. Electronic effects (e.g., hyperconjugation) can be probed via Hammett plots .

Q. How can enantioselective synthesis of chiral derivatives be achieved for medicinal chemistry applications?

  • Methodological Answer : Use chiral catalysts like (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolooxazaborole to induce asymmetry during ketone reduction. For example, (R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ol was synthesized with >90% enantiomeric excess (ee) via borane-mediated reduction . Optimize solvent polarity and temperature to enhance ee.

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